(3,5-Bis(trifluoromethyl)phenyl)[(2R)-2-(3-hydroxy-4-methylbenzyl)-4-{2-[(2S)-2-(methoxymethyl)morpholin-4-yl]ethyl}piperazin-1-yl]methanone dihydrochloride, commonly known as FK886, is a synthetic compound classified as a non-peptide antagonist of the neurokinin-1 (NK1) receptor. [, , ] This receptor plays a crucial role in mediating a variety of physiological processes, including pain transmission, inflammation, and emesis (vomiting). [, ] FK886 is a subject of scientific research for its potential therapeutic applications in managing conditions like chemotherapy-induced nausea and vomiting. [, ]
FK886 functions as a potent and selective antagonist of the NK1 receptor. [, ] This means it binds to the receptor and blocks the action of its natural ligand, Substance P, thereby preventing the downstream signaling cascade that leads to physiological effects such as emesis. [, ] The antagonistic effect of FK886 is described as "insurmountable," implying that it binds very tightly to the NK1 receptor and its inhibitory effect persists even at high concentrations of Substance P. []
The primary scientific application of FK886 explored in the provided abstracts is its potential as an antiemetic agent, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). [, ] Studies in animal models (ferrets and dogs) have demonstrated the efficacy of FK886 in reducing both acute and delayed emesis induced by cisplatin, a common chemotherapeutic agent. [, ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2